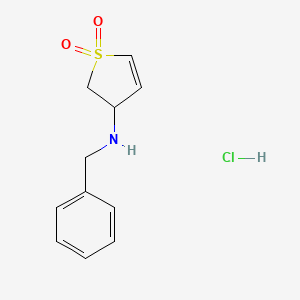
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a chemical compound with a unique structure that includes a thiophene ring, a benzylamino group, and a sulfone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, where a benzylamine reacts with a suitable electrophilic precursor on the thiophene ring.
Oxidation to Form the Sulfone Group: The thiophene ring is oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or thiol group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylamino group or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzylamine, various electrophiles and nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones with additional functional groups.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted thiophenes and benzylamino derivatives.
科学研究应用
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-Benzylamino-1,2-Benzisothiazole 1,1-Dioxide: Similar structure but with a benzisothiazole ring instead of a thiophene ring.
2,3,4-Trisubstituent Thiophene Derivatives: Compounds like articaine, which is used as a dental anesthetic.
Uniqueness
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride is unique due to its specific combination of a thiophene ring, benzylamino group, and sulfone group, which imparts distinct chemical and biological properties .
生物活性
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride (CAS No. 61322-63-2) is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₃ClN₂O₂S
- Molar Mass : 259.75 g/mol
- Density : 1.27 g/cm³ (predicted)
- Boiling Point : 435.5 °C (predicted)
- pKa : 4.53 (predicted)
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, related benzylidene derivatives have shown significant activity against colon cancer and leukemia cell lines by inducing DNA fragmentation and activating apoptosis pathways such as caspase-3 activation .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Similar compounds have demonstrated a reduction in inflammation markers such as interleukin-1 beta (IL-1β) in vitro .
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity in Cancer Models :
In a study evaluating the cytotoxic effects of benzylidene derivatives, it was found that compounds analogous to 3-(Benzylamino)-2,3-dihydrothiophene exhibited potent activity against human promyelocytic leukemia cells (HL-60). The mechanism involved DNA fragmentation and the activation of apoptotic pathways . -
Inflammation Inhibition :
Another study focused on the anti-inflammatory properties of related compounds demonstrated that they significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like sodium diclofenac. The onset of action was rapid, highlighting their potential for acute inflammatory conditions .
属性
IUPAC Name |
N-benzyl-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-7,11-12H,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSSXXRHGRLDJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













